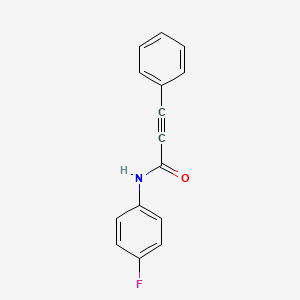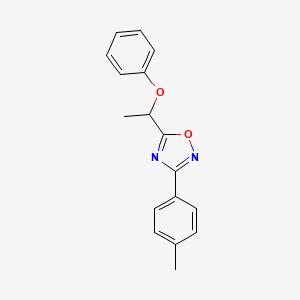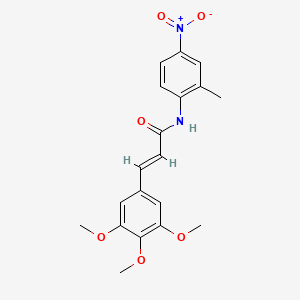
N-(4-fluorophenyl)-3-phenylprop-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-phenylprop-2-ynamide is an organic compound that features a fluorinated phenyl ring and a phenylprop-2-ynamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-phenylprop-2-ynamide typically involves the coupling of a 4-fluorophenyl derivative with a phenylprop-2-ynamide precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency and selectivity . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
N-(4-fluorophenyl)-3-phenylprop-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
作用機序
The mechanism by which N-(4-fluorophenyl)-3-phenylprop-2-ynamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-3-phenylprop-2-ynamide
- N-(4-chlorophenyl)-3-phenylprop-2-ynamide
- N-(4-methylphenyl)-3-phenylprop-2-ynamide
Uniqueness
N-(4-fluorophenyl)-3-phenylprop-2-ynamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding characteristics compared to its analogs . This makes it particularly valuable in applications requiring high specificity and stability.
特性
IUPAC Name |
N-(4-fluorophenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCTTYPKPVYSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rel-(4aS,8aR)-6-(1-isoquinolinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5356290.png)
![2-chloro-4-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5356303.png)
![4-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PYRIDINE](/img/structure/B5356313.png)

![1-{[6-(2,3-dimethylphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5356325.png)
![4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzamide](/img/structure/B5356326.png)
![2-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5356329.png)
![1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole](/img/structure/B5356331.png)
![N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5356334.png)
![3-[(3-fluorobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5356338.png)

![(E)-3-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5356361.png)
![2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-(2-METHYLPHENYL)-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5356366.png)
![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
